2-クロロ-5-(クロロメチル)-3-メトキシピリジン

概要

説明

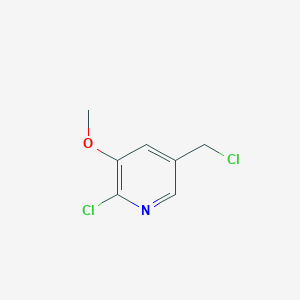

2-Chloro-5-(chloromethyl)-3-methoxypyridine is an organic compound belonging to the class of chloropyridines. It is a derivative of pyridine, characterized by the presence of chlorine and methoxy groups attached to the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agriculture, and chemical research.

科学的研究の応用

2-Chloro-5-(chloromethyl)-3-methoxypyridine is utilized in various scientific research applications:

Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, including potential antitumor agents.

Chemical Research: It is used in the development of new chemical entities and as a building block in organic synthesis.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine typically involves the chlorination of 2-chloro-5-methylpyridine. One common method includes the use of carbon tetrachloride as a solvent and dry nitrogen as a carrier gas. The reaction is catalyzed by azadiisobutylnitrile and conducted at temperatures between 70-80°C. Chlorine gas is introduced into the reactor, and the reaction progress is monitored using gas-phase chromatography .

Industrial Production Methods

Industrial production of 2-Chloro-5-(chloromethyl)-3-methoxypyridine often employs similar chlorination techniques but on a larger scale. The use of airlift circulating reactors improves the efficiency and yield of the process. The reaction conditions are optimized to ensure uniform mixing and minimize energy consumption .

化学反応の分析

Types of Reactions

2-Chloro-5-(chloromethyl)-3-methoxypyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction Reactions: Reduction can lead to the formation of 2-chloro-5-(methyl)-3-methoxypyridine.

Common Reagents and Conditions

Substitution: Reagents like sodium methoxide or potassium thiolate in polar solvents.

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

Substitution: Formation of 2-chloro-5-(substituted methyl)-3-methoxypyridine derivatives.

Oxidation: Formation of pyridine N-oxides.

Reduction: Formation of reduced pyridine derivatives.

作用機序

The mechanism of action of 2-Chloro-5-(chloromethyl)-3-methoxypyridine largely depends on its application. In the context of insecticides, it targets the nicotinic acetylcholine receptors in insects, leading to paralysis and death. The compound binds to these receptors, disrupting normal neural transmission .

類似化合物との比較

Similar Compounds

- 2-Chloro-5-chloromethylpyridine

- 2-Chloro-5-methylpyridine

- 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-Chloro-5-(chloromethyl)-3-methoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in the synthesis of various complex molecules, particularly in pharmaceuticals and agrochemicals .

生物活性

2-Chloro-5-(chloromethyl)-3-methoxypyridine is a heterocyclic organic compound with significant implications in pharmaceutical chemistry and agricultural applications. This compound, characterized by its two chlorine substituents and a methoxy group on a pyridine ring, serves as an important intermediate in the synthesis of various biologically active molecules, particularly neonicotinoid insecticides. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis pathways, and relevant case studies.

The molecular formula of 2-Chloro-5-(chloromethyl)-3-methoxypyridine is C₆H₅Cl₂N, with a molecular weight of 162.02 g/mol. The compound is synthesized through several methods, often involving chlorination and methylation reactions. Its structural characteristics enhance its reactivity, making it a versatile building block in synthetic organic chemistry.

Synthesis Pathways

The synthesis of 2-Chloro-5-(chloromethyl)-3-methoxypyridine can be achieved through various routes:

- Chlorination of Pyridine Derivatives : Utilizing chlorinating agents to introduce chlorine substituents at specific positions on the pyridine ring.

- Methylation : The introduction of the methoxy group can be accomplished through methylation reactions using methylating agents such as dimethyl sulfate.

The biological activity of 2-Chloro-5-(chloromethyl)-3-methoxypyridine primarily stems from its role as a precursor in the synthesis of neonicotinoids, which are neuro-active insecticides that affect the nicotinic acetylcholine receptors in insects. This interaction leads to paralysis and death in target pest species.

Key Mechanisms Include:

- Neurotoxicity : The compound's derivatives act as agonists at nicotinic acetylcholine receptors, disrupting normal neurotransmission in insects.

- Inhibition of Enzymatic Activity : Certain derivatives may inhibit specific enzymes involved in metabolic pathways critical for pest survival.

Case Studies and Research Findings

Several studies have documented the biological effects and applications of 2-Chloro-5-(chloromethyl)-3-methoxypyridine and its derivatives:

- Neonicotinoid Synthesis : Research indicates that this compound is utilized extensively in synthesizing new neonicotinoids, which exhibit potent insecticidal properties against a range of agricultural pests. These compounds have been shown to have lower toxicity to non-target organisms compared to traditional insecticides.

- Pharmacological Applications : Investigations into related compounds reveal potential applications in pharmacology, particularly concerning their effects on human health. For instance, some derivatives have shown promise as anti-cancer agents by modulating signaling pathways involved in cell proliferation .

- Toxicological Studies : Toxicological assessments highlight the environmental impact of neonicotinoids derived from this compound, leading to ongoing debates regarding their use in agriculture due to effects on pollinator populations.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Chloro-5-methylpyridine | Contains a methyl group instead of chloromethyl | Less reactive but retains some biological activity |

| 3-Chloro-4-(chloromethyl)pyridine | Different position of chlorine substitution | Potentially different reactivity patterns |

| 2-Amino-5-(chloromethyl)pyridine | Contains an amino group | May exhibit different biological activities |

This table illustrates how variations in substitution patterns can significantly affect the chemical properties and biological activities of pyridine derivatives.

特性

IUPAC Name |

2-chloro-5-(chloromethyl)-3-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2NO/c1-11-6-2-5(3-8)4-10-7(6)9/h2,4H,3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNBRPHSJMJKKOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CC(=C1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。